molecular formula C15H18ClN3O2S2 B12878565 Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- CAS No. 71933-37-4

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)-

Cat. No.: B12878565
CAS No.: 71933-37-4
M. Wt: 371.9 g/mol
InChI Key: DQRDIAUPNKSTJM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.

    Introduction of the 4-Chloro Substituent: Chlorination of benzenesulfonamide is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent.

    Attachment of the Thiazolyl-Pyrrolidinyl Side Chain: The final step involves the formation of the thiazolyl-pyrrolidinyl side chain through a series of reactions, including the formation of a thiazole ring and its subsequent attachment to the pyrrolidine ring. This is achieved through cyclization reactions and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiazolyl-pyrrolidinyl side chain enhances binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-propynyl)benzenesulfonamide
  • 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
  • 4-Amino-N-(2-furylmethyl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolyl-pyrrolidinyl side chain differentiates it from other benzenesulfonamide derivatives, potentially leading to unique applications and mechanisms of action.

Biological Activity

Benzenesulfonamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and cardiovascular effects. Among these compounds, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and experimental findings.

Chemical Structure and Properties

The compound 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- has the following molecular formula:

  • Molecular Formula: C18H20ClN3O3S
  • Molecular Weight: 393.89 g/mol

The structure includes a sulfonamide group , a chlorinated phenyl ring , and a pyrrolidine moiety , contributing to its biological activity.

The biological activity of benzenesulfonamide derivatives often involves their interaction with various molecular targets. The sulfonamide group can mimic natural substrates, inhibiting specific enzymes. For instance, the compound may affect:

  • Carbonic Anhydrase Inhibition: Some sulfonamides act as inhibitors of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues.
  • Endothelin Receptor Modulation: Certain derivatives have shown potential as endothelin receptor antagonists, which can influence vascular resistance and cardiac function.

Biological Activity Overview

Research indicates that 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- exhibits significant biological activities:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Cardiovascular Effects: Experimental models demonstrate its ability to modulate perfusion pressure and coronary resistance, indicating potential applications in treating cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
CardiovascularDecreases perfusion pressure in isolated rat hearts
Enzyme InhibitionInhibits carbonic anhydrase activity

Case Study 1: Cardiovascular Effects

In a study using isolated rat heart models, the administration of 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- resulted in a significant decrease in coronary resistance. The results indicated that the compound could effectively lower perfusion pressure over time compared to control groups. This suggests a potential mechanism involving vasodilation or improved blood flow dynamics.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various benzenesulfonamide derivatives, including the chlorinated variant. The results demonstrated notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Research Findings

Recent studies have employed docking simulations to predict the interaction of 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- with calcium channels and other biomolecules. These computational analyses suggest that the compound could bind effectively to target sites involved in cardiovascular regulation.

Properties

CAS No.

71933-37-4

Molecular Formula

C15H18ClN3O2S2

Molecular Weight

371.9 g/mol

IUPAC Name

4-chloro-N-[5-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H18ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-15-17-11-13(22-15)7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18)

InChI Key

DQRDIAUPNKSTJM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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